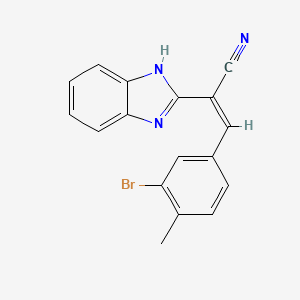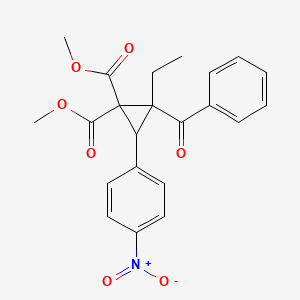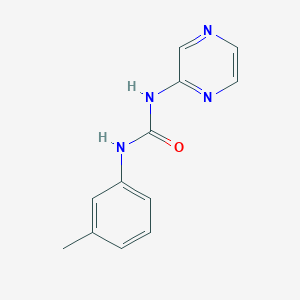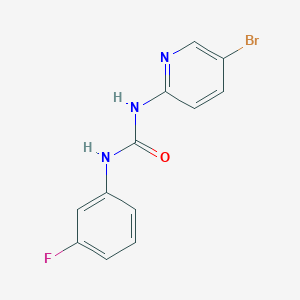![molecular formula C16H16N2O6 B5376576 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5376576.png)
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid, also known as FABAC, is a synthetic compound that has been extensively used in scientific research. It is a derivative of furoyl and furylacrylic acid and has been found to have a wide range of applications in various fields of science.
Aplicaciones Científicas De Investigación
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been extensively used in scientific research due to its unique chemical properties. It has been found to have applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been used as a building block for the synthesis of various compounds that have potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
Mecanismo De Acción
The mechanism of action of 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid is not fully understood. However, it has been found to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been found to interact with various receptors such as GABA and glutamate receptors.
Biochemical and Physiological Effects:
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been found to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been found to decrease the levels of amyloid beta, which is a protein that is associated with Alzheimer's disease. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been found to have antioxidant properties and has been shown to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid in lab experiments are its unique chemical properties, its ability to inhibit the activity of various enzymes and interact with various receptors, and its potential therapeutic applications. The limitations of using 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid in lab experiments are its high cost, its low solubility in water, and its potential toxicity.
Direcciones Futuras
There are various future directions for the research on 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid. One direction is to study its potential therapeutic applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Another direction is to study its potential as a building block for the synthesis of new drugs. Further research is also needed to understand its mechanism of action and its potential toxicity.
Métodos De Síntesis
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid is synthesized by reacting 2-furoyl chloride and 2-furylacrylic acid with 4-aminobutanoic acid in the presence of a base. The reaction results in the formation of 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid, which is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Propiedades
IUPAC Name |
4-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-14(20)6-1-7-17-15(21)12(10-11-4-2-8-23-11)18-16(22)13-5-3-9-24-13/h2-5,8-10H,1,6-7H2,(H,17,21)(H,18,22)(H,19,20)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRGLVOCWAKBLJ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-5-isopropylpyrimidin-4-amine](/img/structure/B5376495.png)
![3-allyl-5-{3-chloro-5-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376507.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5376512.png)
![4-[2-(4-bromophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5376517.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376518.png)
![1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-phenyl-4-piperidinol](/img/structure/B5376524.png)

![2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5376529.png)
![1-{1-[(2,8-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5376533.png)

![(3R*,3aR*,7aR*)-1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376538.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5376554.png)

